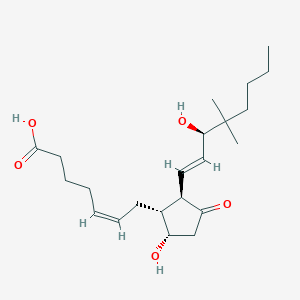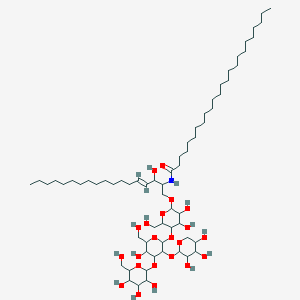![molecular formula C17H20O4S2 B154121 Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- CAS No. 93589-69-6](/img/structure/B154121.png)
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-
Descripción general
Descripción
“Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis-” is a chemical substance that is subject to reporting under certain regulations . It is also known as 4,4’-Methylenebis[phenol] and has the molecular formula C13H12O2 .
Molecular Structure Analysis
The molecular structure of “Phenol, 4,4’-[methylenebis(oxy-2,1-ethanediylthio)]bis-” consists of a phenol group attached to a methylene bridge, which is further connected to an oxy-2,1-ethanediylthio group .Aplicaciones Científicas De Investigación
Catalyst for Polymerization : Phenol derivatives have been found to be effective in catalyzing the ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. Such catalysts exhibit "living" and "immortal" characteristics, allowing for the synthesis of block copolymers and polyesters with narrow polydispersity indices (PDI) (Liu, Ko, & Lin, 2001).
Complex Formation with Metals : Phenol derivatives can react with metals like potassium, zinc, and magnesium to form complexes. These complexes serve as catalysts for the polymerization of cyclic esters, such as ε-caprolactone and lactides, to produce polyesters. The kinetics of these reactions suggest unique rate expressions and catalytic efficiencies (Huang et al., 2013).
Antioxidant Activity : Some phenol derivatives exhibit significant antioxidant activities. The intramolecular hydrogen bonding in these compounds plays a crucial role in stabilizing phenoxyl radicals, influencing their effectiveness as antioxidants (Amorati, Lucarini, Mugnaini, & Pedulli, 2003).
Construction of Metal–Organic Frameworks : Phenol derivatives can be used to construct metal–organic complexes and frameworks, potentially useful in various applications like catalysis and material science. The flexibility of these ligands influences the formation of structures like discrete molecular chairs and two-dimensional layer structures (Dai et al., 2009).
Coordination Properties in Complexes : These compounds show interesting acid-base and coordination properties when forming complexes with metals like copper, zinc, and cadmium. The structures of these complexes offer insights into metal ion coordination and the role of phenols as spacers (Ambrosi et al., 2003).
Interpenetrating Coordination Polymers : Phenol derivatives can lead to the formation of interpenetrating coordination polymers with unique motifs like polyrotaxane and polycatenane. Different topological structures are achieved by varying the length of the carboxylic ligands (Lan et al., 2008).
Catalysis in Oxidation Reactions : Certain phenol derivatives, when used in copper(II) complexes, act as active catalysts for the oxidation of organic compounds like cyclohexane and toluene. These reactions produce valuable industrial chemicals (Roy & Manassero, 2010).
Crosslinking in Polymeric Materials : Phenol derivatives are used in crosslinking polymers to enhance their properties. For example, they have been used in sulphonated poly(ether ether ketone) for proton exchange membranes in fuel cells, improving the membrane's physical and chemical properties (Hande et al., 2008).
Group IV Metal Catalysts for Polymerization : They serve as effective catalysts in the polymerization of hydrocarbons like 1-hexene and ethylene/1-hexene copolymerization, producing high molecular weight polymers (Kiesewetter & Waymouth, 2013).
Zirconium Complexes in Polymerization : Novel zirconium complexes with phenol derivatives have shown varied reactivities in the polymerization of 1-hexene. These findings demonstrate a unique structure-reactivity relationship, which is essential in catalysis and polymer science (Tshuva et al., 2001).
Safety And Hazards
Propiedades
IUPAC Name |
4-[2-[2-(4-hydroxyphenyl)sulfanylethoxymethoxy]ethylsulfanyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20O4S2/c18-14-1-5-16(6-2-14)22-11-9-20-13-21-10-12-23-17-7-3-15(19)4-8-17/h1-8,18-19H,9-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZPUSKHVURBGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)SCCOCOCCSC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7072961 | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
CAS RN |
93589-69-6 | |
| Record name | 4,4′-[Methylenebis(oxy-2,1-ethanediylthio)]bis[phenol] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=93589-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(methylenebis(oxy-2,1-ethanediylthio))bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093589696 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7072961 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-4'-methylenebis(oxyethylenethio)diphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.898 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















